3-Fluoro-2-hydroxybenzoic acid chemical properties
3-Fluoro-2-hydroxybenzoic acid chemical properties
An In-depth Technical Guide to 3-Fluoro-2-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-2-hydroxybenzoic acid (CAS No. 341-27-5), also known as 3-fluorosalicylic acid, is a fluorinated aromatic compound of significant interest in organic synthesis and medicinal chemistry.[1][2] Its unique molecular structure, featuring a carboxylic acid, a phenolic hydroxyl group, and a fluorine atom, makes it a versatile building block for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[3][4] The presence of the fluorine atom critically influences the molecule's acidity and reactivity, often enhancing the biological activity of its derivatives.[3] This document provides a comprehensive overview of the chemical and physical properties, spectral data, reactivity, synthesis protocols, and safety information for 3-Fluoro-2-hydroxybenzoic acid.
Chemical and Physical Properties
3-Fluoro-2-hydroxybenzoic acid is a white, crystalline powder at room temperature, which facilitates its handling and storage.[3] It is soluble in methanol, aiding its use in various reaction mixtures.[3][4] Its key physical and chemical identifiers are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 341-27-5 | [1][3][5][6] |
| Molecular Formula | C₇H₅FO₃ | [1][5][6] |
| Molecular Weight | 156.11 g/mol | [1][2][5][6] |
| IUPAC Name | 3-fluoro-2-hydroxybenzoic acid | [1] |
| Synonyms | 3-Fluorosalicylic acid, 2-Carboxy-6-fluorophenol | [1][2] |
| Appearance | White powder | [3][4] |
| Melting Point | 142-148 °C | [2][3][5] |
| Boiling Point | Not available | [5] |
| Solubility | Soluble in methanol | [3][4] |
Spectral Data
While specific spectra are proprietary, the structural features of 3-Fluoro-2-hydroxybenzoic acid allow for the prediction of its characteristic spectral data. Spectroscopic analysis is crucial for confirming the identity and purity of the compound.
| Spectroscopy Type | Expected Characteristics |
| ¹H NMR | Signals corresponding to the three aromatic protons, with splitting patterns influenced by fluorine and adjacent protons. A broad singlet for the carboxylic acid proton and a singlet for the phenolic hydroxyl proton would also be expected. |
| ¹³C NMR | Seven distinct signals corresponding to the seven carbon atoms in the molecule, including the carboxyl carbon, the phenolic carbon, the fluorine-bonded carbon, and the four other aromatic carbons. |
| IR Spectroscopy | - A very broad O-H stretching band (2500-3300 cm⁻¹) for the hydrogen-bonded carboxylic acid. - A sharper O-H stretching band (3200-3500 cm⁻¹) for the phenolic group. - A strong, sharp C=O stretching band (1680-1710 cm⁻¹) for the carboxylic acid. - C=C stretching bands (1450-1600 cm⁻¹) for the aromatic ring. - A strong C-F stretching band (1100-1270 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak (M⁺) at approximately m/z = 156.02, corresponding to the molecular weight. |
Chemical Reactivity
The reactivity of 3-Fluoro-2-hydroxybenzoic acid is governed by its three functional groups: the carboxylic acid, the phenolic hydroxyl, and the fluorine-substituted aromatic ring.[3] The electronegative fluorine atom enhances the acidity of both the carboxylic and phenolic protons and influences the regioselectivity of electrophilic aromatic substitution reactions.[3]
Key reactions include:
-
Esterification: The carboxylic acid group readily reacts with alcohols, such as methanol, in the presence of an acid catalyst to form the corresponding ester, Methyl 3-fluoro-2-hydroxybenzoate.[3][7]
-
Amidation: The carboxylic acid can be converted into amides, which are common linkages in pharmaceuticals, by reacting with amines using a coupling agent or after conversion to an acyl chloride.[3]
-
Ether Formation: The phenolic hydroxyl group can participate in etherification reactions with alkyl halides under basic conditions.[3]
Caption: Key reaction pathways of 3-Fluoro-2-hydroxybenzoic acid.
Experimental Protocols
Synthesis of a Structurally Related Compound: 4-Fluoro-2-hydroxybenzoic Acid
While a specific protocol for 3-Fluoro-2-hydroxybenzoic acid is not publicly detailed, the synthesis of the related isomer, 4-fluorosalicylic acid, from 2,4-difluorobenzoic acid provides a representative experimental methodology based on nucleophilic aromatic substitution.[8]
Materials:
-
2,4-Difluorobenzoic acid (1 eq)
-
Sodium hydroxide (NaOH) (2 eq)
-
Dimethyl sulfoxide (DMSO)
-
Concentrated hydrochloric acid (HCl)
-
Ice water
Procedure:
-
To a dry four-neck flask, add dimethyl sulfoxide (DMSO), 2,4-difluorobenzoic acid (500 g, 3.16 mol), and sodium hydroxide (253 g, 6.32 mol).[8]
-
Heat the mixture to 130 °C and maintain the reaction for approximately 8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[8]
-
Once the reaction is complete, cool the system to room temperature.[8]
-
Slowly pour the reaction solution into a large volume of ice water (e.g., 40 L).[8]
-
Adjust the pH of the solution to 2-3 using concentrated hydrochloric acid. Ensure the temperature does not exceed 20 °C during this process. A large amount of solid will precipitate.[8]
-
Continue stirring the mixture for 2 hours, then collect the solid product by vacuum filtration.[8]
-
Wash the filter cake with water to remove impurities.[8]
-
Dry the resulting white solid under reduced pressure at 60 °C for 12 hours to yield the final product.[8]
General Workflow for Synthesis and Analysis
The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of compounds like 3-Fluoro-2-hydroxybenzoic acid.
Caption: General workflow for chemical synthesis and analysis.
Biological Activity and Applications
3-Fluoro-2-hydroxybenzoic acid is primarily utilized as a crucial building block and intermediate in organic synthesis.[3][4] Its fluorinated structure is highly valued in medicinal chemistry for developing novel APIs.[4] While comprehensive studies on the specific biological activities of this isomer are limited, the broader class of hydroxybenzoic acids is known for a wide range of biological properties, including antimicrobial, antioxidant, and anti-inflammatory effects.[9] It has also been noted for its use in fluorescence assays.[6] Its main application lies in R&D, where it serves as a foundational component for creating more complex and potentially bioactive compounds.[4]
Safety and Handling
According to aggregated GHS data, 3-Fluoro-2-hydroxybenzoic acid is classified as an irritant and may be corrosive.[1] Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
| Hazard Information | Details | Source(s) |
| Signal Word | Warning / Danger | [1] |
| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [1] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H314: Causes severe skin burns and eye damage (reported in 10% of notifications). | [1] |
| Precautionary Statements | P260, P261, P264, P280, P302+P352, P305+P351+P338, P405, P501 | [1] |
Conclusion
3-Fluoro-2-hydroxybenzoic acid is a key chemical intermediate with a well-defined set of physical and chemical properties. Its value to researchers and drug development professionals lies in its versatile reactivity, allowing for the synthesis of diverse and complex molecular structures. The presence of a fluorine atom is a critical feature that can be leveraged to modulate the properties of derivative compounds. Adherence to appropriate safety protocols is essential when handling this compound due to its irritant and potentially corrosive nature.
References
- 1. 3-Fluoro-2-hydroxybenzoic acid | C7H5FO3 | CID 268724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 341-27-5 Cas No. | 3-Fluoro-2-hydroxybenzoic acid | Apollo [store.apolloscientific.co.uk]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. scbt.com [scbt.com]
- 7. 3-FLUORO-2-HYDROXYBENZOIC ACID | 341-27-5 [chemicalbook.com]
- 8. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. Bot Verification [rasayanjournal.co.in]
